Selective HDAC1/11 Inhibition with Pronounced Sparing of HDAC2 and HDAC6
Hdac1-IN-6 (compound 1) demonstrates a distinctive HDAC isoform inhibition profile characterized by low-micromolar potency against HDAC1 (1.9 ± 0.3 µM) and HDAC11 (1.6 ± 0.3 µM), while exhibiting negligible activity against HDAC2 (>30 µM) and HDAC6 (>30 µM) [1]. This selectivity contrast is stark when compared to the broad-spectrum inhibitor SAHA (vorinostat), which inhibits HDAC1 at 10–100 nM, HDAC2 at ~60–100 nM, and HDAC6 at ~30 nM [2][3].
| Evidence Dimension | HDAC Isoform Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | HDAC1: 1.9 ± 0.3 µM; HDAC11: 1.6 ± 0.3 µM; HDAC2: >30 µM; HDAC6: >30 µM |
| Comparator Or Baseline | SAHA: HDAC1 0.01–0.1 µM; HDAC2 ~0.06–0.1 µM; HDAC6 ~0.03 µM |
| Quantified Difference | Hdac1-IN-6 is >15-fold less potent against HDAC1 compared to SAHA, but shows >15-fold selectivity against HDAC6 relative to SAHA's non-selective inhibition. |
| Conditions | Recombinant human HDAC enzymes, fluorogenic substrate assays (vendor data) |
Why This Matters
This selectivity window enables interrogation of HDAC1/11-specific biology in AML differentiation without confounding off-target effects on HDAC2- or HDAC6-mediated pathways.
- [1] MedChemExpress. HDAC1-IN-6 (compound 1) product datasheet. Accessed 2026. https://www.medchemexpress.eu/hdac1-in-6.html View Source
- [2] Abcam. SAHA (Vorinostat) (ab144480) product datasheet. Accessed 2026. https://www.abcam.co.jp/saha-vorinostat-hdac-inhibitor-ab144480.html View Source
- [3] BPS Bioscience. SAHA (Vorinostat) HDAC1 IC50 data. Accessed 2026. https://bpsbioscience.com/saha-vorinostat View Source
